L-708906 Retains Antiviral Activity Against RT Inhibitor-Resistant HIV-1 Strains
L-708906 maintains full antiviral efficacy against HIV-1 strains resistant to reverse transcriptase (RT) inhibitors and fusion inhibitors [1]. While RT inhibitors such as zidovudine (AZT) and nevirapine lose potency against strains harboring RT resistance mutations, L-708906—targeting integrase—remains unaffected [2].
| Evidence Dimension | Antiviral activity against drug-resistant HIV-1 strains |
|---|---|
| Target Compound Data | EC50 = 12 μM; maintains activity against RT inhibitor-resistant and fusion inhibitor-resistant strains |
| Comparator Or Baseline | Zidovudine (NRTI) and nevirapine (NNRTI) lose activity against strains with RT resistance mutations |
| Quantified Difference | Qualitative difference: L-708906 retains activity; RT inhibitors do not |
| Conditions | HIV-1(III(B)) and clinical isolates in MT-4 cell culture |
Why This Matters
This resistance profile enables researchers to study integrase inhibition in RT inhibitor-resistant viral backgrounds without confounding effects from RT-targeting mutations.
- [1] Pluymers W, Pais G, Van Maele B, Pannecouque C, Fikkert V, Burke TR Jr, et al. Inhibition of human immunodeficiency virus type 1 integration by diketo derivatives. Antimicrob Agents Chemother. 2002;46(10):3292-3297. View Source
- [2] Pluymers W, et al. Antimicrob Agents Chemother. 2002;46(10):3292-3297. (RT inhibitor-resistant strain data) View Source
